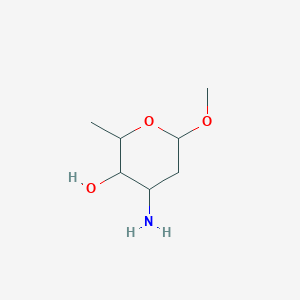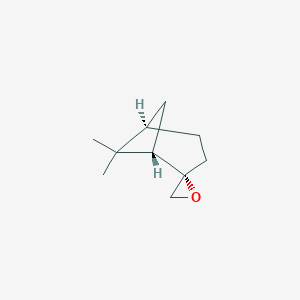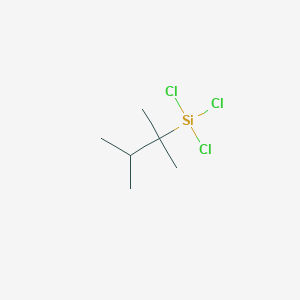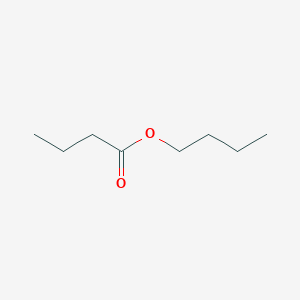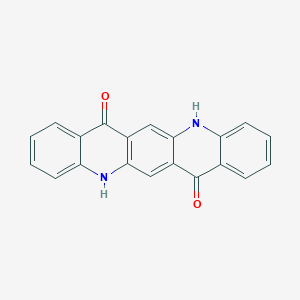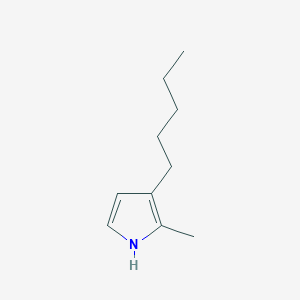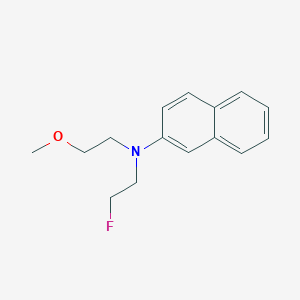
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NFEEMA and is a derivative of 2-naphthylamine. The synthesis of NFEEMA is relatively simple and can be achieved through a few different methods.
作用机制
The mechanism of action of NFEEMA is not fully understood. However, studies have shown that NFEEMA can inhibit the activity of enzymes that are involved in cancer cell growth. Additionally, NFEEMA has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
生化和生理效应
Studies have shown that NFEEMA can have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, NFEEMA has been shown to have anti-inflammatory properties. Additionally, NFEEMA has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
实验室实验的优点和局限性
One of the advantages of using NFEEMA in lab experiments is its relative ease of synthesis. Additionally, NFEEMA has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of using NFEEMA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research on NFEEMA. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of NFEEMA. Finally, more research is needed to explore the potential use of NFEEMA in the treatment of other diseases such as liver disease and inflammatory disorders.
In conclusion, NFEEMA is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties. While there are limitations to using NFEEMA in lab experiments, there are several future directions for research that could lead to new applications for this compound.
合成方法
The synthesis of NFEEMA can be achieved through a few different methods. One of the most common methods is through the reaction of 2-naphthylamine with 2-fluoroethylamine and 2-methoxyethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
科学研究应用
NFEEMA has been studied for its potential use in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NFEEMA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NFEEMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
15314-55-3 |
|---|---|
产品名称 |
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- |
分子式 |
C15H18FNO |
分子量 |
247.31 g/mol |
IUPAC 名称 |
N-(2-fluoroethyl)-N-(2-methoxyethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18FNO/c1-18-11-10-17(9-8-16)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
InChI 键 |
MKNLLUJCQUUBOI-UHFFFAOYSA-N |
SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
其他 CAS 编号 |
15314-55-3 |
同义词 |
N-(2-Fluoroethyl)-N-(2-methoxyethyl)-2-naphthalenamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



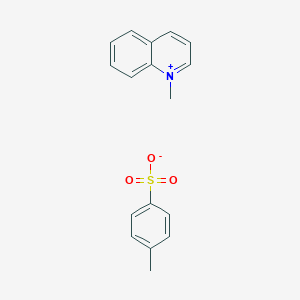
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
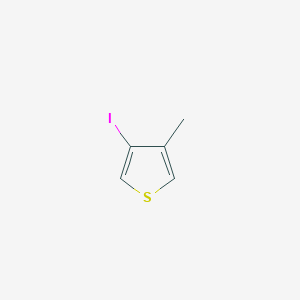
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
